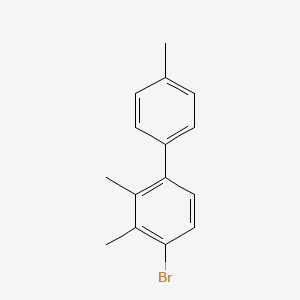

4-Bromo-2,3,4'-trimethyl-1,1'-biphenyl

Description

4-Bromo-2,3,4'-trimethyl-1,1'-biphenyl (CAS 2807450-15-1) is a brominated biphenyl derivative with three methyl substituents at the 2-, 3-, and 4'-positions. Its molecular formula is C₁₅H₁₅Br, and it has a purity of 97% . The compound is classified under GHS hazard codes H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Storage recommendations include maintaining a temperature of 4–8°C, suggesting moderate stability under refrigeration .

Properties

Molecular Formula |

C15H15Br |

|---|---|

Molecular Weight |

275.18 g/mol |

IUPAC Name |

1-bromo-2,3-dimethyl-4-(4-methylphenyl)benzene |

InChI |

InChI=1S/C15H15Br/c1-10-4-6-13(7-5-10)14-8-9-15(16)12(3)11(14)2/h4-9H,1-3H3 |

InChI Key |

JWZPBZOZUVKULH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C(=C(C=C2)Br)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,3,4’-trimethyl-1,1’-biphenyl can be achieved through several methods, including:

Suzuki-Miyaura Coupling: This method involves the coupling of a brominated biphenyl derivative with a trimethyl-substituted phenylboronic acid in the presence of a palladium catalyst and a base.

Friedel-Crafts Alkylation: This method involves the alkylation of a brominated biphenyl with methyl groups using a Lewis acid catalyst.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,3,4’-trimethyl-1,1’-biphenyl undergoes several types of chemical reactions, including:

Electrophilic Substitution: The bromine atom can be substituted with other electrophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to remove the bromine atom.

Common Reagents and Conditions:

Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation are employed.

Major Products:

Electrophilic Substitution: Products include various substituted biphenyl derivatives depending on the electrophile used.

Oxidation: Products include quinones and other oxidized derivatives.

Reduction: Products include dehalogenated biphenyl derivatives.

Scientific Research Applications

4-Bromo-2,3,4’-trimethyl-1,1’-biphenyl has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.

Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of advanced materials, including polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 4-Bromo-2,3,4’-trimethyl-1,1’-biphenyl involves its interaction with various molecular targets:

Comparison with Similar Compounds

Data Table: Comparative Analysis

Key Findings

- Structural Impact on Properties : Methyl groups in the target compound increase hydrophobicity and steric hindrance compared to simpler halogenated biphenyls.

- Halogen Effects : Bromine enhances electrophilic substitution reactivity, while iodine in 4'-bromo-3-iodo-1,1'-biphenyl may offer distinct pathways in synthetic chemistry .

- Safety Profiles : Functionalized derivatives (e.g., thiazolamine) require stricter handling protocols due to reactive functional groups , whereas methyl-substituted analogs may prioritize volatility control.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.